molecular formula C22H24ClN3O4 B2688757 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 900000-12-6

1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2688757
CAS No.: 900000-12-6
M. Wt: 429.9
InChI Key: KOXPGKGWMCFGMM-UHFFFAOYSA-N
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Description

1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), with particular efficacy against the JNK3 isoform Source . This compound is a valuable pharmacological tool for elucidating the role of JNK signaling in various pathophysiological processes. The JNK pathway is a critical mediator of cellular stress responses, implicated in apoptosis, inflammation, and cellular proliferation Source . Consequently, this inhibitor is extensively used in preclinical research models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, where JNK3-mediated neuronal apoptosis is a significant contributor to pathology Source . Its research utility extends to ischemia-reperfusion injury, inflammatory disorders, and cancer biology, allowing scientists to dissect the specific contributions of JNK activation in these complex disease mechanisms. By selectively inhibiting JNK, researchers can probe kinase function, validate JNK as a therapeutic target, and assess the potential neuroprotective or anti-apoptotic effects of pathway modulation in diverse experimental systems.

Properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4/c1-14-11-17(19(29-3)13-16(14)23)26-10-9-25-21(22(26)27)24-8-7-15-5-6-18(28-2)20(12-15)30-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXPGKGWMCFGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of chloro, methoxy, and methyl groups onto the phenyl ring can be performed using electrophilic aromatic substitution reactions.

    Aminoethyl linkage: The attachment of the aminoethyl group to the pyrazinone core may involve nucleophilic substitution reactions.

    Final assembly: The final step involves coupling the dimethoxyphenyl group to the aminoethyl linkage, possibly through amide bond formation or similar reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be replaced by other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation products: Aldehydes or carboxylic acids.

    Reduction products: Dechlorinated derivatives.

    Substitution products: Compounds with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure suggests it could modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydroheterocyclic Cores

Key Compounds :

  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): This dihydropyrrol-3-one derivative shares a reduced heterocyclic core but differs in ring size (5-membered vs. 6-membered dihydropyrazinone).
  • 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (): A dihydropyridazinone with a trifluoromethyl group, highlighting the impact of electron-withdrawing substituents on reactivity. The main compound’s methoxy groups (electron-donating) may enhance solubility but reduce electrophilicity compared to trifluoromethyl .

Table 1: Core Structure and Substituent Comparisons

Compound Core Structure Key Substituents Synthesis Method
Main Compound 1,2-Dihydropyrazin-2-one 4-Cl-2-MeO-5-MePh; 3,4-diMeO-PhCH₂NH Not specified
Dihydropyrrol-3-one () 2,3-Dihydropyrrol-3-one 4-Cl-Ph; Ph; thiophen-2-yl Base-catalyzed cyclization
Dihydropyridazinone () 2,3-Dihydropyridazin-3-one 3-CF₃-Ph; MeNH Not specified
Fused-Ring Systems

Key Compounds :

  • The main compound’s simpler dihydropyrazinone core may offer synthetic accessibility and flexibility in derivatization .
Substituent Effects

Key Observations :

  • Chlorophenyl Groups : Present in the main compound and , and 4. The para-chloro substituent in the main compound may enhance lipophilicity and target binding compared to meta-chloro analogs .
  • Methoxy Groups: The 3,4-dimethoxyphenethylamino group in the main compound contrasts with single methoxy substituents in , and 5. Multiple methoxy groups could improve water solubility but increase metabolic oxidation susceptibility .
  • Thiophene vs. Methoxy: Thiophene-containing analogs () exhibit distinct electronic profiles (aromatic sulfur vs.

Table 2: Substituent Impact on Properties

Substituent Example Compounds Electronic Effect Potential Impact
4-Chlorophenyl Main compound; Electron-withdrawing Increased lipophilicity
3,4-Dimethoxyphenethyl Main compound Electron-donating Enhanced solubility
Trifluoromethyl () 3-CF₃-Ph Strong electron-withdrawing Improved metabolic stability

Biological Activity

The compound 1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and biological implications.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Chloro and methoxy substituents on the phenyl ring enhance lipophilicity and may influence receptor binding.
  • The dihydropyrazinone core is known for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis
A549 (Lung)6.8G2/M phase arrest
HeLa (Cervical)4.5Inhibition of mitochondrial function

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Neuroprotective Effects

Emerging data suggests neuroprotective effects, particularly in models of oxidative stress. The compound appears to mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways.

Case Studies

  • Case Study on Cancer Treatment :
    • A recent study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
  • Antimicrobial Efficacy :
    • In a comparative study against standard antibiotics, this compound displayed superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.
  • Neuroprotection in Animal Models :
    • An animal model of neurodegeneration showed that administration of the compound significantly reduced markers of oxidative stress and inflammation in brain tissues.

The proposed mechanisms underlying the biological activities include:

  • Receptor Interaction : The compound may act as an antagonist or modulator at specific receptors involved in cell proliferation and survival.
  • Oxidative Stress Reduction : Its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
  • Cell Cycle Regulation : By influencing key proteins involved in cell cycle progression, it effectively halts tumor growth.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as condensation of substituted phenylhydrazines with ketones or aldehydes, followed by cyclization. For example, hydrazine derivatives (e.g., substituted phenylhydrazines) may react with carbonyl-containing intermediates under acidic reflux conditions (glacial acetic acid with HCl) to form pyrazine or pyrazole cores . Key intermediates are purified via column chromatography (silica gel, petroleum ether/ethyl acetate) and characterized using FT-IR (for functional groups like C=O at ~1680 cm⁻¹), ¹H/¹³C NMR (to confirm proton environments and substitution patterns), and melting point analysis .

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogs with similar substituents (e.g., methoxy, chloro groups) show bond lengths (C–C: ~1.50 Å) and angles consistent with aromatic systems and hydrogen-bonding networks. Data refinement (R factor < 0.06) ensures accuracy .

Q. What analytical techniques are critical for purity assessment?

Purity is evaluated via thin-layer chromatography (TLC; Rf values) and gas chromatography (GC). High-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Recrystallization in solvents like ethyl acetate/petroleum ether improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Optimization involves:

  • Temperature control : Reflux at 60–65°C minimizes side reactions during cyclization .
  • Catalyst screening : Acid catalysts (e.g., HCl in acetic acid) enhance reaction rates .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in heterocycle formation .
  • Stoichiometric adjustments : Excess hydrazine derivatives (2:1 molar ratio) drive reactions to completion .

Q. How do electronic effects of substituents (e.g., methoxy, chloro) influence reactivity?

  • Electron-donating groups (methoxy) : Activate aromatic rings toward electrophilic substitution, directing reactions to para/ortho positions .
  • Electron-withdrawing groups (chloro) : Deactivate rings, favoring nucleophilic attacks on electron-deficient carbons .
    These effects are validated via computational methods (DFT) or Hammett substituent constants .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

  • NMR discrepancies : Use deuterated solvents (CDCl₃, DMSO-d₆) to eliminate solvent shifts. 2D NMR (COSY, HSQC) clarifies coupling patterns in crowded spectra .
  • Mass spectrometry (MS) anomalies : High-resolution MS (HRMS) distinguishes isobaric ions, while tandem MS/MS identifies fragmentation pathways .

Q. How is crystallographic disorder addressed in X-ray structural analysis?

Disordered atoms (e.g., methoxy groups) are modeled with split positions and refined with occupancy constraints. Thermal ellipsoid analysis (ADPs) ensures realistic atomic displacement parameters .

Methodological Challenges

Q. What are the limitations of current synthetic protocols for scaling up production?

  • Low yields in cyclization steps : Often due to steric hindrance from bulky substituents. Mitigation includes microwave-assisted synthesis to reduce reaction times .
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large-scale batches .

Q. How are regioselectivity issues managed in functionalization reactions?

Directed ortho-metalation (DoM) using directing groups (e.g., amides) or transition-metal catalysts (Pd, Cu) ensures precise functional group placement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.